molecular formula C7H7BrO2S B8578560 Methyl 2-(4-bromothiophen-2-yl)acetate

Methyl 2-(4-bromothiophen-2-yl)acetate

Cat. No. B8578560
M. Wt: 235.10 g/mol
InChI Key: DADHKWSUZCRADL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(4-bromothiophen-2-yl)acetate is a useful research compound. Its molecular formula is C7H7BrO2S and its molecular weight is 235.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(4-bromothiophen-2-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(4-bromothiophen-2-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H7BrO2S

Molecular Weight

235.10 g/mol

IUPAC Name

methyl 2-(4-bromothiophen-2-yl)acetate

InChI

InChI=1S/C7H7BrO2S/c1-10-7(9)3-6-2-5(8)4-11-6/h2,4H,3H2,1H3

InChI Key

DADHKWSUZCRADL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=CS1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 2-(thiophen-2-yl)acetate (5 g, 32 m mol) and anhydrous AlCl3 (10.7 g, 80 mmol) in CHCl3 (50 ml) was added dropwise bromine (1.8 ml, 34 mmol) at 0-5° C. over 30 min. When the addition was complete, the mixture was allowed to warm to room temperature overnight. Then it was poured into icy water (50 ml), extracted with EtOAc (30 ml×3). The combined organic phase was dried over Na2SO4, filtered and concentrated. Purification by column chromatography (PE/EtOAc=10/1) gave the product (3.1 g, 41%) as light yellow oil.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
41%

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